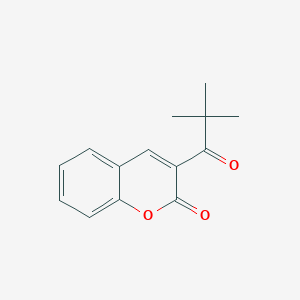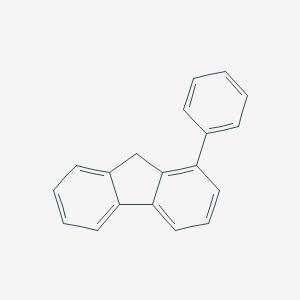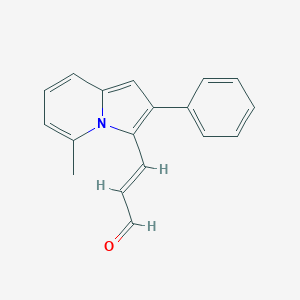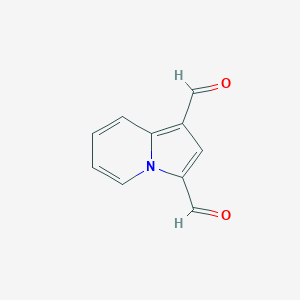![molecular formula C18H17NO4 B289787 Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)
Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate (DMCQD) is a compound that has been of interest to researchers due to its potential applications in medicinal chemistry. It is a cyclic compound with a fused pentacyclic ring system, and it has been found to have a range of biological activities that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Studies have suggested that Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate may act by inhibiting the activity of certain kinases, which are enzymes that play a key role in cell signaling.
Biochemical and Physiological Effects:
Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate has been found to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and to reduce inflammation. Studies have also suggested that Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate may have neuroprotective effects, and may be useful in the treatment of conditions such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate is that it is relatively easy to synthesize, making it a readily available compound for laboratory experiments. However, one limitation of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate. One area of interest is the development of more potent analogues of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate, which may have greater therapeutic potential. Another area of research could focus on the identification of the specific enzymes and signaling pathways that are targeted by Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, studies could investigate the potential of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate as a drug delivery agent, as its cyclic structure may make it a useful scaffold for the development of targeted drug delivery systems.
Métodos De Síntesis
The synthesis of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate has been achieved through several different methods, including the use of palladium-catalyzed cross-coupling reactions and the use of a Diels-Alder reaction. One of the most commonly used methods involves the reaction of 3,4-dimethylcyclopenta[c]quinoline-1,2-dicarboxylic acid with dimethylamine and a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate has been the subject of a number of scientific studies, with researchers investigating its potential applications in a range of fields. One area of research has focused on its potential as a therapeutic agent, with studies investigating its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Propiedades
Fórmula molecular |
C18H17NO4 |
|---|---|
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-10-9-12-7-5-6-8-19(12)16-13(10)11(2)14(17(20)22-3)15(16)18(21)23-4/h5-9H,1-4H3 |
Clave InChI |
SQDDRYSFAXVCTQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C2N3C=CC=CC3=C1)C(=O)OC)C(=O)OC)C |
SMILES canónico |
CC1=C2C(=C(C(=C2N3C=CC=CC3=C1)C(=O)OC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



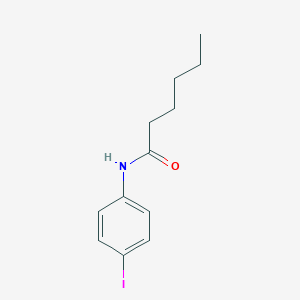
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
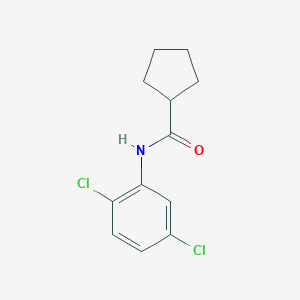

![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)
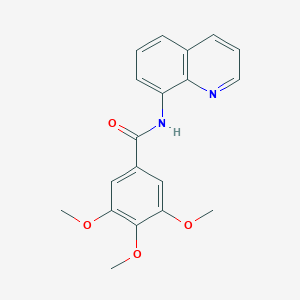



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
